molecular formula C16H23N3O2S B3733001 N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide

N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide

Cat. No. B3733001
M. Wt: 321.4 g/mol
InChI Key: DAFBYKVXPYGXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound is a thioacetamide derivative of hexahydroquinazoline, which has been shown to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant properties, which may help to protect cells from oxidative stress. Additionally, it has been shown to possess anti-inflammatory and analgesic effects, which may help to reduce pain and inflammation. Furthermore, it has been reported to exhibit antitumor and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide in lab experiments is its potential to exhibit various biological activities. Additionally, the compound can be synthesized in high purity and yield using the reported method. However, one of the limitations of using this compound is the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for the research of N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide. One potential direction is to further investigate the compound's potential applications in the field of medicine, particularly in the treatment of cancer and fungal infections. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to identify potential targets for drug development. Finally, the synthesis method could be optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and analgesic effects. Additionally, it has been reported to possess antitumor and antifungal activities.

properties

IUPAC Name

N-cyclohexyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c20-14(17-11-6-2-1-3-7-11)10-22-16-18-13-9-5-4-8-12(13)15(21)19-16/h11H,1-10H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFBYKVXPYGXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(CCCC3)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5,6,7,8-hexahydro-4-oxoquinazolin-2-ylthio)-N-cyclohexylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide
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N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide
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N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide
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N-cyclohexyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide

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